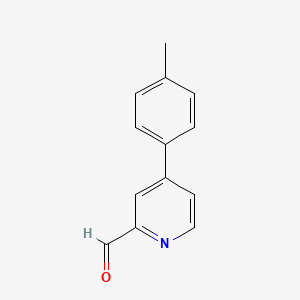

4-(4-Methylphenyl)pyridine-2-carbaldehyde

Overview

Description

Synthesis Analysis

The synthesis of substituted pyridines, such as “4-(4-Methylphenyl)pyridine-2-carbaldehyde”, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “4-(4-Methylphenyl)pyridine-2-carbaldehyde” can be analyzed using various methods. For example, the Fourier transform infrared, Fourier transform Raman, and UV–visible spectra can be recorded to determine structure parameters in the ground state .Chemical Reactions Analysis

Chemically, 4-Pyridinecarboxaldehyde, a related compound, exhibits reactivity towards various nucleophiles. It can undergo reactions such as condensation, reduction, and oxidation. Additionally, it can participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis

“4-(4-Methylphenyl)pyridine-2-carbaldehyde” is a yellow liquid at room temperature and has a strong, pungent odor. It is sparingly soluble in water but dissolves readily in organic solvents .Scientific Research Applications

Antiproliferative Activity in Cancer Research

This compound has been utilized in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines , which exhibit significant antiproliferative activity against various cancer cell lines . These compounds have shown potential in inducing cell death and could be pivotal in the development of new cancer therapies.

Organic Synthesis

In the realm of organic synthesis, 4-(4-Methylphenyl)pyridine-2-carbaldehyde is a valuable intermediate. It can be used to create complex molecules through various reactions, including electrophilic cyclization and cross-coupling, which are fundamental in constructing pharmacologically active compounds .

Pharmaceutical Research

This aldehyde serves as a building block in pharmaceutical research, aiding in the synthesis of diverse medicinal compounds. Its role in forming ligands for metal complexes is particularly noteworthy, as these complexes can have therapeutic applications .

Chemical Biology

In chemical biology, the compound’s aldehyde group can react with various nucleophiles, enabling the formation of Schiff bases and other derivatives. These reactions are crucial for probing biological systems and developing new biochemical assays .

Materials Science

4-(4-Methylphenyl)pyridine-2-carbaldehyde: finds applications in materials science, particularly in the synthesis of novel polymers and materials with specific optical or electronic properties. Its ability to form complex structures makes it a valuable component in the development of advanced materials .

Analytical Chemistry

The compound plays a role in analytical chemistry as a reagent for the synthesis of various analytical markers. Its reactivity allows for the development of sensitive detection methods for various analytes, which is essential for environmental monitoring and quality control .

Environmental Studies

In environmental studies, derivatives of 4-(4-Methylphenyl)pyridine-2-carbaldehyde can be used to study degradation processes and pollutant behavior. Understanding these interactions is vital for assessing environmental risks and developing remediation strategies .

Biochemistry

Lastly, in biochemistry, the compound’s derivatives are used to immobilize biomolecules onto surfaces, which is fundamental for the creation of biosensors and diagnostic tools. This application is crucial for advancing medical diagnostics and therapeutic monitoring .

Mechanism of Action

Target of Action

The primary target of 4-(4-Methylphenyl)pyridine-2-carbaldehyde is the aldehyde functional group. This group is subject to nucleophilic attack, specifically by amines to form Schiff bases . These Schiff bases serve as bidentate ligands , which are compounds that can bind to a central metal atom to form a coordination complex .

Mode of Action

4-(4-Methylphenyl)pyridine-2-carbaldehyde interacts with its targets through a series of chemical reactions. It can undergo reactions such as condensation, reduction, and oxidation . Additionally, it can participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .

Biochemical Pathways

The biochemical pathways affected by 4-(4-Methylphenyl)pyridine-2-carbaldehyde involve the formation of Schiff bases through the reaction of the aldehyde group with amines . This process can lead to the formation of robust iminopyridine complexes . The downstream effects of these reactions can influence various biochemical processes, including coordination chemistry and pharmaceutical applications .

Result of Action

The molecular and cellular effects of 4-(4-Methylphenyl)pyridine-2-carbaldehyde’s action are primarily related to its ability to form Schiff bases and iminopyridine complexes . These complexes can be remarkably robust , suggesting that they could have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 4-(4-Methylphenyl)pyridine-2-carbaldehyde can be influenced by various environmental factors For instance, the pH of the environment can affect the compound’s reactivity Additionally, the presence of other reactive species or compounds in the environment could potentially interfere with its actions.

properties

IUPAC Name |

4-(4-methylphenyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-4-11(5-3-10)12-6-7-14-13(8-12)9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTALFZGYDQCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254103 | |

| Record name | 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)pyridine-2-carbaldehyde | |

CAS RN |

1287218-05-6 | |

| Record name | 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-A]pyridin-7-ylboronic acid](/img/structure/B1393692.png)

![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)

![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)